molecular formula C₆H₁₁FO₅ B043579 FDGal CAS No. 51146-53-3

FDGal

Cat. No.: B043579
CAS No.: 51146-53-3
M. Wt: 182.15 g/mol
InChI Key: AOYNUTHNTBLRMT-KCDKBNATSA-N
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Description

2-Fluoro-2-deoxy-D-galactose (FDGal) is a galactose analogue that has gained significant attention in the field of medical imaging, particularly in positron emission tomography (PET). This compound is used as a tracer to study regional differences in liver metabolic function and for clinical evaluation of liver diseases such as cirrhosis and hepatocellular carcinoma .

Mechanism of Action

Target of Action

FDGal, also known as Fludeoxyglucose (18F), is a radiopharmaceutical agent used for positron emission tomography (PET) imaging . The primary target of this compound is the enzyme galactokinase present in the liver . This enzyme plays a crucial role in the metabolism of galactose, a type of sugar .

Mode of Action

This compound, being a glucose analog, is taken up by cells that rely upon glucose as an energy source, or in cells whose dependence on glucose increases under pathophysiological conditions . Once this compound is absorbed by these cells, it is phosphorylated, which prevents the glucose from being released again from the cell . This process is known as metabolic trapping .

Biochemical Pathways

This compound is involved in the galactose metabolism pathway . It is metabolized by the enzyme galactokinase in the liver . The uptake of this compound by tissues is a marker for the tissue uptake of glucose, which in turn is closely correlated with certain types of tissue metabolism .

Pharmacokinetics

This compound is rapidly distributed to all organs of the body after intravenous administration . Optimal PET imaging is generally achieved between 30 to 40 minutes after administration . This compound is cleared from most tissues within 24 hours and can be eliminated from the body unchanged in the urine .

Result of Action

The result of this compound’s action is the generation of PET images that provide an accurate in vivo measurement of human galactose metabolism . This enables the quantification of regional hepatic metabolic function . In cancer, the cells are generally characterized by enhanced glucose metabolism partially due to an increase in the activity of glucose transporters, an increased rate of phosphorylation activity, a reduction of phosphatase activity, or a dynamic alteration in the balance among all these processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of galactose can significantly reduce the hepatic systemic clearance of this compound, showing competitive substrate inhibition of galactokinase . Furthermore, the metabolic function of this compound can be affected by the health status of the liver, with different responses observed in healthy subjects compared to patients with liver disease .

Biochemical Analysis

Biochemical Properties

FDGal is a substrate for human hepatic galactokinase . It competes with galactose for the enzyme, showing competitive substrate inhibition of galactokinase . The interaction between this compound and galactokinase is crucial for its role in biochemical reactions .

Cellular Effects

This compound influences cell function by participating in galactose metabolism . It is involved in the hepatic systemic clearance process, which can be quantified using this compound PET/CT . This process impacts various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through irreversible trapping of this compound-1-phosphate in the liver . This process involves binding interactions with biomolecules, activation of galactokinase, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. For instance, the hepatic systemic clearance of this compound was found to be significantly higher in the absence of galactose . This indicates that this compound’s stability, degradation, and long-term effects on cellular function may vary depending on the presence of other substrates .

Metabolic Pathways

This compound is involved in the metabolic pathway of galactose . It interacts with the enzyme galactokinase, which plays a crucial role in galactose metabolism .

Transport and Distribution

Given its role in galactose metabolism, it can be inferred that it may interact with transporters or binding proteins involved in this process .

Subcellular Localization

Given its role in galactose metabolism, it can be inferred that it may be directed to specific compartments or organelles involved in this process .

Properties

IUPAC Name

(2R,3S,4S,5R)-2-fluoro-3,4,5,6-tetrahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYNUTHNTBLRMT-KCDKBNATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)F)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H](C=O)F)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51146-53-3
Record name 2-Deoxy-2-fluorogalactose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051146533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-DEOXY-2-FLUOROGALACTOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5W0CEJ232
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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